2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the pyrazole ring, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. In this case, the starting materials would include a suitable 1,3-dicarbonyl compound and a hydrazine derivative that introduces the amino and iodine substituents.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated acetic acid compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(3-amino-4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(3-amino-4-fluoro-5-methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s reactivity and biological activity. The combination of the amino group, iodine atom, and acetic acid moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(3-amino-4-iodo-5-methylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-3-5(7)6(8)9-10(3)2-4(11)12/h2H2,1H3,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPXLGYIXNWDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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